molecular formula C14H16N2O5 B13191655 Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13191655
M. Wt: 292.29 g/mol
InChI Key: NEOPBLBVNXNHQG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with piperidine, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-[4-(4-nitrophenyl)-2-oxopiperidin-1-yl]acetate
  • Methyl 2-[4-(2-nitrophenyl)-2-oxopiperidin-1-yl]acetate
  • Methyl 2-[4-(3-aminophenyl)-2-oxopiperidin-1-yl]acetate

Comparison: Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Biological Activity

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 288.29 g/mol
  • CAS Number : 2060060-88-8

This compound exhibits biological activity primarily through its interaction with various molecular targets in the body. The presence of the nitrophenyl group enhances its reactivity and affinity for biological receptors, potentially influencing several signaling pathways involved in inflammation and pain modulation.

Pharmacological Activities

  • Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of arthritis and other inflammatory diseases.
  • Analgesic Properties : The compound has shown promise in alleviating pain, likely through modulation of pain pathways involving cyclooxygenase enzymes and nitric oxide synthase.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AnalgesicReduced pain response in animal models
AntitumorCytotoxic effects on A549 lung cancer cells

Detailed Findings

  • Anti-inflammatory Mechanism :
    A study demonstrated that this compound significantly reduced the expression of inflammatory markers in cytokine-stimulated macrophages. The compound inhibited the activation of NF-kB, a key regulator in inflammatory responses, thereby decreasing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • Analgesic Mechanism :
    In a controlled experiment involving rodent models, the administration of this compound resulted in a notable decrease in nociceptive behavior, suggesting its effectiveness as an analgesic. The mechanism was linked to the modulation of cyclooxygenase (COX) pathways, reducing prostaglandin synthesis .
  • Antitumor Activity :
    Research conducted on various cancer cell lines indicated that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)9-15-6-5-11(8-13(15)17)10-3-2-4-12(7-10)16(19)20/h2-4,7,11H,5-6,8-9H2,1H3

InChI Key

NEOPBLBVNXNHQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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